molecular formula C7H10F2OSi B1379568 1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one CAS No. 1657067-34-9

1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one

Cat. No. B1379568
M. Wt: 176.24 g/mol
InChI Key: DCQYZIDNCGTYAH-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is a chemical compound with the molecular formula C7H10F2OSi . It has a molecular weight of 176.24 .


Molecular Structure Analysis

The InChI code for 1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is 1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is a liquid at room temperature . It should be stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one serves as a precursor in the synthesis of fluorinated organic compounds. For instance, it is used in the preparation of 3-fluoropyrrole derivatives via ring formation, highlighting its utility in constructing complex fluorinated structures (Kim et al., 2010). Furthermore, the compound's involvement in coupling reactions of alkynylsilanes mediated by Cu(I) salts illustrates its role in forming conjugated diynes and disubstituted ethynes, essential intermediates in organic synthesis (Nishihara et al., 2000).

Material Synthesis

This compound is also instrumental in material science, where it contributes to the development of novel materials. For example, copolymers of 1-(3,3,3-Trifluoropropyldimethylsilyl)-1-Propyne with 1-Trimethylsilyl-1-Propyne have been studied for their potential as membrane materials for the separation of gas mixtures containing hydrocarbons. These studies reveal the compound's role in enhancing the properties of membrane materials, such as resistance to hydrocarbons and selectivity in gas separation processes (Kossov et al., 2018).

Novel Synthetic Methods

Research has demonstrated the use of 1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one in developing new synthetic methods. For example, an economical synthesis of 4-Trimethylsilyl-2-Butyn-1-OL showcases innovative approaches to synthesizing valuable intermediates from readily available starting materials, underscoring the compound's role in streamlining synthetic pathways (Wein et al., 2012).

Reactions with π-Bonds

The compound's reactivity towards π-bonds has been exploited in the synthesis of functionalized molecules. For instance, its role in the stereospecific preparation of perfluoro-1,3-butadiene synthons emphasizes its utility in creating structures with specific stereochemical configurations, which are crucial in the development of new pharmaceuticals and materials (Lim et al., 2003).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1,1-difluoro-4-trimethylsilylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYZIDNCGTYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one

CAS RN

1657067-34-9
Record name 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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